molecular formula C10H16ClNO B3138917 1-(2-Aminoethoxy)-3,5-dimethylbenzene hydrochloride CAS No. 474002-61-4

1-(2-Aminoethoxy)-3,5-dimethylbenzene hydrochloride

Cat. No.: B3138917
CAS No.: 474002-61-4
M. Wt: 201.69 g/mol
InChI Key: GSRVMJWPWQIUEM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Aminoethoxy)-3,5-dimethylbenzene hydrochloride is an organic compound that belongs to the class of aromatic amines. It is characterized by the presence of an aminoethoxy group attached to a benzene ring, which is further substituted with two methyl groups. This compound is often used in various chemical and biological research applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Aminoethoxy)-3,5-dimethylbenzene hydrochloride typically involves the reaction of 3,5-dimethylphenol with 2-chloroethylamine hydrochloride under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the hydroxyl group of 3,5-dimethylphenol is replaced by the aminoethoxy group. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the substitution process.

Industrial Production Methods

For industrial-scale production, the synthesis can be optimized by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of catalysts and solvents that enhance the reaction rate and selectivity can also be employed to achieve higher efficiency in the production process.

Chemical Reactions Analysis

Types of Reactions

1-(2-Aminoethoxy)-3,5-dimethylbenzene hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Electrophilic substitution reactions typically require reagents like nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation.

Major Products Formed

    Oxidation: Nitro derivatives of the compound.

    Reduction: Corresponding amines.

    Substitution: Various substituted aromatic compounds depending on the electrophile used.

Scientific Research Applications

1-(2-Aminoethoxy)-3,5-dimethylbenzene hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Employed in the study of enzyme-substrate interactions and as a ligand in receptor binding studies.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for drug development.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(2-Aminoethoxy)-3,5-dimethylbenzene hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The aminoethoxy group allows the compound to form hydrogen bonds and electrostatic interactions with these targets, thereby modulating their activity. The pathways involved in its mechanism of action include signal transduction pathways and metabolic pathways that are influenced by the binding of the compound to its targets.

Comparison with Similar Compounds

Similar Compounds

    1-(2-Aminoethoxy)-2-tert-butylbenzene hydrochloride: Similar structure but with a tert-butyl group instead of methyl groups.

    2-(2-Aminoethoxy)ethanol: Contains an additional ethoxy group, making it more hydrophilic.

    2-Aminoethanethiol hydrochloride: Contains a thiol group instead of an ethoxy group.

Uniqueness

1-(2-Aminoethoxy)-3,5-dimethylbenzene hydrochloride is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and physical properties. The presence of the aminoethoxy group enhances its reactivity and allows for versatile applications in various fields of research and industry.

Properties

IUPAC Name

2-(3,5-dimethylphenoxy)ethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO.ClH/c1-8-5-9(2)7-10(6-8)12-4-3-11;/h5-7H,3-4,11H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSRVMJWPWQIUEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)OCCN)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

474002-61-4
Record name 2-(3,5-dimethylphenoxy)ethan-1-amine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2-Aminoethoxy)-3,5-dimethylbenzene hydrochloride
Reactant of Route 2
Reactant of Route 2
1-(2-Aminoethoxy)-3,5-dimethylbenzene hydrochloride
Reactant of Route 3
Reactant of Route 3
1-(2-Aminoethoxy)-3,5-dimethylbenzene hydrochloride
Reactant of Route 4
Reactant of Route 4
1-(2-Aminoethoxy)-3,5-dimethylbenzene hydrochloride
Reactant of Route 5
Reactant of Route 5
1-(2-Aminoethoxy)-3,5-dimethylbenzene hydrochloride
Reactant of Route 6
Reactant of Route 6
1-(2-Aminoethoxy)-3,5-dimethylbenzene hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.